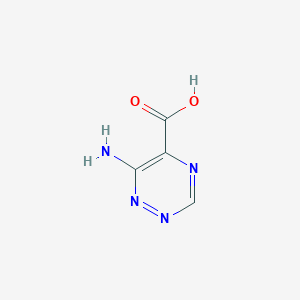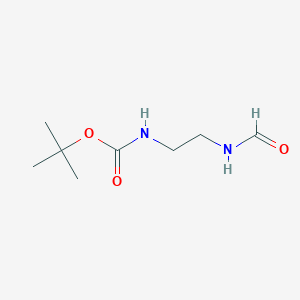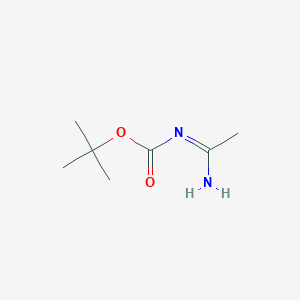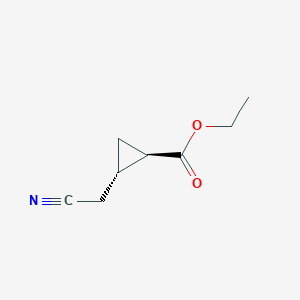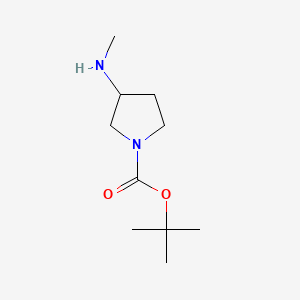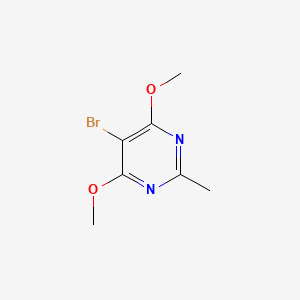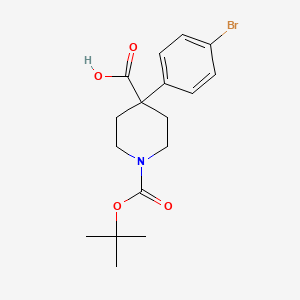
tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate
Overview
Description
“tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate” is a chemical compound with the empirical formula C12H15N3O3 . It has a molecular weight of 249.27 . This compound is usually available in solid form .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate” can be represented by the SMILES stringCOc1cncc(C#N)c1NC(=O)OC(C)(C)C . This string represents the structure of the molecule in terms of the arrangement of its atoms and the bonds between them.
Scientific Research Applications
Solar Cell Enhancements
The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. The presence of 4TBP leads to an increase in the open-circuit potential, which is attributed to a negative shift in the TiO2 band edge and an increase in electron lifetime. This enhancement is believed to occur due to 4TBP's impact on the surface charge of TiO2 and its ability to reduce electron recombination with triiodide in the electrolyte (Boschloo, Häggman, & Hagfeldt, 2006).
Electrochemical Properties in Solar Cells
The electrochemical properties of copper redox mediators in dye-sensitized solar cells can be modulated by using different pyridine derivatives, including 4-tert-butylpyridine. The choice of pyridine base affects the charge-transfer rate at the counterelectrode and the diffusion resistance in the electrolyte, which in turn influences the overall performance of the solar cells. This highlights the importance of selecting appropriate pyridine derivatives for optimizing solar cell efficiency (Ferdowsi et al., 2018).
Chemical Synthesis and Characterization
Tert-butyl carbamate derivatives, such as tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, serve as precursors for the study of new classes of foldamers based on aza/α-dipeptide oligomerization. These compounds are of interest for their potential applications in designing novel biomimetic structures and materials (Abbas et al., 2009).
Anticancer Activity of Metal Complexes
Iridium(III) complexes involving terpyridyl-based ligands, such as those containing 3-([2,2':6',2''-terpyridin]-4'-yl)-6-methoxyquinolin-2(1H)-one, have been synthesized and shown to bind efficiently with DNA and proteins. These complexes exhibit moderate cytotoxicity towards specific cancer cell lines, indicating their potential as anticancer agents. The ligands and complexes demonstrate significant influence on cell morphology and apoptosis, offering insights into their mechanism of action (Mukhopadhyay et al., 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-cyano-5-methoxypyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(16)15-10-8(5-13)6-14-7-9(10)17-4/h6-7H,1-4H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWGKRBGUTYZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673871 | |
| Record name | tert-Butyl (3-cyano-5-methoxypyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate | |
CAS RN |
1138444-19-5 | |
| Record name | 1,1-Dimethylethyl N-(3-cyano-5-methoxy-4-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3-cyano-5-methoxypyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



